Golgicide A-1 was first characterized in a study published in Nature Chemical Biology in 2009, which detailed its specific action against GBF1 and its effects on Golgi structure and function . The compound has since been utilized in various studies to explore its biological effects and potential therapeutic applications.
Golgicide A-1 is classified as a reversible inhibitor of guanine nucleotide exchange factors, specifically targeting GBF1. It falls under the category of chemical inhibitors used in biochemical research to dissect cellular processes related to membrane trafficking and Golgi function.
The synthesis of Golgicide A-1 involves several key steps that focus on constructing its complex tricyclic structure. The process typically begins with the formation of a pyridine derivative, followed by cyclization reactions that create the rigid framework characteristic of Golgicide A-1.
The synthesis may yield different diastereomers, with specific enantiomers displaying varying levels of biological activity .
Golgicide A-1 exhibits a unique molecular structure characterized by a fused tricyclic framework that incorporates a pyridine substituent. This structure is essential for its interaction with GBF1.
Golgicide A-1 primarily acts through its interaction with GBF1, leading to the inhibition of Arf1 activation. This inhibition disrupts the normal functioning of COPI vesicles within the Golgi apparatus.
The mechanism of action for Golgicide A-1 involves several critical steps:
Experimental data indicate that Golgicide A-1 has an IC50 value of approximately 3.3 μM in inhibiting Shiga toxin effects on protein synthesis in Vero cells . This highlights its potency as an inhibitor within cellular systems.
Golgicide A-1 has several scientific uses:
Golgicide A-1 specifically and potently inhibits Golgi Brefeldin A Resistance Factor 1 (GBF1), a guanine nucleotide exchange factor within the adenosine diphosphate ribosylation factor (Arf) family. GBF1 localizes to the endoplasmic reticulum-Golgi intermediate compartment and cis-Golgi network, where it activates Arf1 by catalyzing the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP). This activation triggers the recruitment of coatomer protein complex I (COPI) vesicles, essential for retrograde transport and Golgi homeostasis. Golgicide A-1 binds the Sec7 domain of GBF1, a catalytic region responsible for nucleotide exchange on Arf1. This binding occurs competitively with brefeldin A but exhibits superior specificity, selectively inhibiting GBF1 without affecting related Arf guanine nucleotide exchange factors like BIG1 or BIG2 [1] [3].
Mutagenesis studies reveal that residues within the Sec7 domain’s hydrophobic pocket mediate high-affinity binding. For example, mutation of methionine 832 to leucine (M832L) in GBF1 confers resistance to Golgicide A-1, confirming direct engagement at this site [1]. This interaction prevents Arf1-GTP formation, leading to rapid COPI dissociation from Golgi membranes (typically within 5 minutes of treatment), subsequent Golgi disassembly, and arrest of endoplasmic reticulum-to-Golgi transport [1] [3]. Importantly, Golgicide A-1 does not disrupt clathrin adaptor proteins (AP-1, AP-3) or Golgi-localized gamma ear-containing Arf-binding proteins (GGA3), underscoring its target-restricted profile [1].
Golgicide A-1 is a stereochemically defined enantiomer of the racemic compound Golgicide A. Both compounds share the core molecular structure and primary mechanism of GBF1 inhibition via Sec7 domain binding. However, Golgicide A-1 exhibits enhanced biochemical precision. While Golgicide A effectively blocks Shiga toxin trafficking (half maximal inhibitory concentration = 3.3 μM) and dissociates COPI, it shows minor cross-reactivity under specific cellular conditions [1] [8]. Golgicide A-1’s resolved configuration optimizes steric complementarity within the Sec7 binding pocket, improving target occupancy kinetics [4] [8].
A critical distinction exists between Golgicide A-1 and other putative GBF1 inhibitors like AG1478. Both induce Golgi fragmentation and COPI dissociation. However, AG1478’s effects are rescued by Arf1 overexpression, implying upstream interference potentially involving epidermal growth factor receptor pathways or indirect modulation of nucleotide exchange. In contrast, Golgicide A-1’s effects are not reversed by excess Arf1 but are overcome by expression of wild-type GBF1 or the Brefeldin A-resistant mutant GBF1-M832L. This confirms Golgicide A-1 acts directly and specifically on GBF1’s catalytic function [2]. Furthermore, Golgicide A-1 potently inhibits enterovirus replication (e.g., coxsackievirus B3) by disrupting viral replication complexes dependent on GBF1, whereas AG1478 shows no antiviral activity [2].
Table 1: Comparative Mechanisms of GBF1 Inhibitors
| Inhibitor | Primary Target | Rescued by Arf1 Overexpression? | Rescued by GBF1 Overexpression? | Antiviral Activity (Enterovirus) |
|---|---|---|---|---|
| Golgicide A-1 | GBF1 Sec7 domain | No | Yes | Yes (Potent) |
| AG1478 | Undefined/Indirect | Yes | No | No |
| Brefeldin A | Multiple ArfGEFs | Partial | Partial (BFA-resistant mutants) | Yes |
The biological activity of Golgicide A-1 is profoundly dependent on its three-dimensional configuration. The molecule possesses chiral centers within its cyclopentaquinoline scaffold, specifically at the ring fusion points and the pyridinyl substituent attachment [4] [8]. Enantiomeric resolution demonstrated that only the specific (3aR,9bS) configuration exhibits potent GBF1 inhibition, while its mirror image ((3aS,9bR)) is largely inactive. This stereospecificity dictates precise molecular recognition within the Sec7 domain’s binding cleft [4] [8]. Computational modeling indicates the active enantiomer optimally positions its difluoroquinoline moiety for hydrophobic interactions and the pyridinyl nitrogen for hydrogen bonding with key residues (e.g., aspartate or glutamate within the Sec7 pocket), whereas the inactive enantiomer suffers steric clashes and suboptimal contact geometry [8].
This stereochemical requirement translates to functional selectivity across the ArfGEF family. While brefeldin A broadly inhibits Sec7 domains of GBF1, BIG1, and BIG2 due to a less stringent binding mode, the defined chirality of Golgicide A-1 restricts its access to GBF1’s unique Sec7 conformation. Mutations within the Sec7 domain (e.g., M832L) alter the pocket’s topology, hindering accommodation of the active enantiomer and conferring resistance, further illustrating the role of stereochemistry in target engagement [1] [8].
Golgicide A-1 exhibits rapid, reversible, and concentration-dependent inhibition kinetics. Half-maximal dissociation of COPI from Golgi membranes occurs within minutes of exposure, preceding visible Golgi fragmentation [1] [3]. Time-course analyses using fluorescence recovery after photobleaching on Golgi-localized GBF1-green fluorescent protein fusions show that Golgicide A-1 significantly reduces the membrane residence time of GBF1, accelerating its dissociation rate constant (k~off~) without altering the association rate constant (k~on~) to membranes. This suggests interference with GBF1’s stable recruitment or activation complex formation rather than initial membrane attachment [1].
Reversibility is a hallmark of Golgicide A-1 kinetics. Upon compound washout, GBF1 re-associates with membranes, COPI recruitment resumes, and functional Golgi reassembly typically occurs within 15-60 minutes, restoring secretory transport [1] [3]. This contrasts with brefeldin A, which exhibits slower reversal kinetics due to tighter, near-irreversible binding.
Phosphorylation states within GBF1’s regulatory domains modulate its susceptibility. Phosphomimetic mutations (e.g., S233D, S371D) within the N-terminal domains can subtly alter GBF1 membrane dynamics but do not significantly impair Golgicide A-1 binding or its acute inhibitory effects on COPI recruitment and secretion [9]. However, these regulatory modifications may influence longer-term adaptive responses to inhibition.
Table 2: Kinetic Parameters of Golgicide A-1-GBF1 Interaction
| Parameter | Value/Observation | Method/Evidence |
|---|---|---|
| COPI Dissociation Half-time | ~5 minutes | Immunofluorescence after treatment [1] |
| GBF1 Membrane k~off~ | Increased by ~3-fold | FRAP of GBF1-GFP [1] |
| Reversibility Timeframe | Golgi Reassembly: 15-60 minutes; Full Secretion Restoration: ~1 hour | Morphological and functional assays [1] [3] |
| IC50 (Shiga Toxin Protection) | 3.3 μM (Golgicide A) | Protein synthesis assay [1] [8] |
| Influence of GBF1 Phosphorylation | Minimal effect on acute inhibition; Alters mitotic functions | Phosphomimetic mutant studies [9] |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6